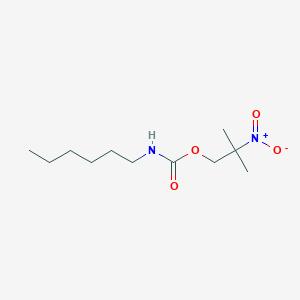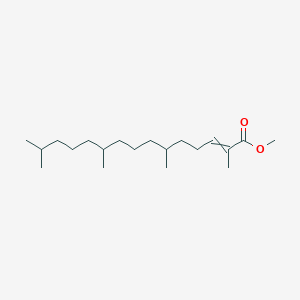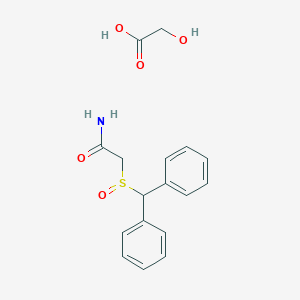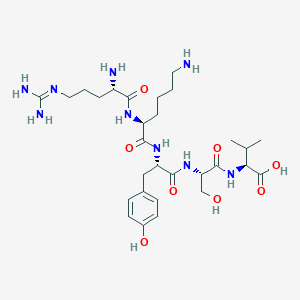![molecular formula C14H9ClFNO4 B14230454 Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitro- CAS No. 819076-73-8](/img/structure/B14230454.png)
Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitro-: is an aromatic aldehyde derivative It is characterized by the presence of a benzaldehyde core substituted with a 2-chloro-6-fluorophenyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitro- typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzaldehyde and 4-hydroxy-3-nitrobenzaldehyde.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Reaction Mechanism: The 2-chloro-6-fluorobenzaldehyde undergoes a nucleophilic substitution reaction with the 4-hydroxy-3-nitrobenzaldehyde, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitro- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitrobenzoic acid.
Reduction: 4-[(2-chloro-6-fluorophenyl)methoxy]-3-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound for the development of new pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.
Comparison with Similar Compounds
- Benzaldehyde, 4-fluoro-
- Benzaldehyde, 4-chloro-
- Benzaldehyde, 4-nitro-
Comparison:
- Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitro- is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and biological activity.
- The combination of these substituents can enhance the compound’s stability and specificity in various reactions compared to its analogs.
Properties
CAS No. |
819076-73-8 |
|---|---|
Molecular Formula |
C14H9ClFNO4 |
Molecular Weight |
309.67 g/mol |
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitrobenzaldehyde |
InChI |
InChI=1S/C14H9ClFNO4/c15-11-2-1-3-12(16)10(11)8-21-14-5-4-9(7-18)6-13(14)17(19)20/h1-7H,8H2 |
InChI Key |
IZHMCOLFNDHHGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)C=O)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B14230371.png)

![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-(trifluoromethyl)-](/img/structure/B14230382.png)

![(E)-1-(Naphthalen-2-yl)-N-[3-(triethoxysilyl)propyl]methanimine](/img/structure/B14230389.png)








![4-[7-(Benzoyloxy)-4-(bromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate](/img/structure/B14230450.png)
